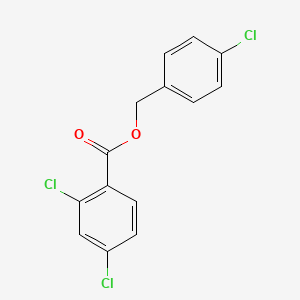

4-chlorobenzyl 2,4-dichlorobenzoate

Vue d'ensemble

Description

4-chlorobenzyl 2,4-dichlorobenzoate, also known as CDB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in most organic solvents. CDB is commonly used as a reagent in organic synthesis and has shown potential in various biological applications.

Applications De Recherche Scientifique

Metabolic Pathways and Biodegradation

4-Chlorobenzyl 2,4-dichlorobenzoate is involved in various metabolic pathways. A study by van den Tweel et al. (1987) demonstrated the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate, a key process in aerobic organisms. This reductive process is essential for understanding the metabolic pathways of chlorinated compounds in the environment.

Analytical Chemistry and Extraction Techniques

The extraction of chlorobenzoic acids, including 4-chlorobenzyl 2,4-dichlorobenzoate, is crucial in analytical chemistry. Niftaliev et al. (2004) developed a procedure for the selective determination of chlorobenzoic acids, optimizing extraction conditions using hydrophilic solvents. This is significant for the accurate analysis of such compounds in various samples (Niftaliev et al., 2004).

Photodegradation Studies

The photodecomposition of chlorobenzoic acids, including 4-chlorobenzyl 2,4-dichlorobenzoate, is another area of interest. Crosby and Leitis (1969) showed that ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids. This process is relevant for understanding the environmental fate of these compounds (Crosby & Leitis, 1969).

Synthesis and Environmental Protection

The synthesis of 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene, as researched by Yu You-zu (2001), is significant in the context of environmental protection. The method discussed avoids the use of harmful solvents, highlighting the importance of sustainable practices in chemical synthesis (Yu You-zu, 2001).

Biodegradation in Sewage

The degradation of chlorobenzoates in sewage, including 4-chlorobenzyl 2,4-dichlorobenzoate, was investigated by DiGeronimo et al. (1979). Understanding the microbial populations responsible for this biodegradation is crucial for wastewater treatment and environmental bioremediation (DiGeronimo et al., 1979).

Industrial Application and Human Biomonitoring

In industrial applications, such as the silicone industry, the decomposition products of bis(2,4-dichlorobenzoyl)peroxide, including 2,4-dichlorobenzoic acid, have been studied by Schettgen et al. (2022). Their research on human biomonitoring in workers exposed to these products is vital for occupational health and safety (Schettgen et al., 2022).

Propriétés

IUPAC Name |

(4-chlorophenyl)methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-14(18)12-6-5-11(16)7-13(12)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKPNOSIGMMLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzyl 2,4-dichlorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)